molecular formula C13H12BrNO B499168 4-[(4-Bromobenzyl)amino]phenol

4-[(4-Bromobenzyl)amino]phenol

Cat. No.: B499168
M. Wt: 278.14g/mol
InChI Key: ILJGLDKNRMBPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromobenzyl)amino]phenol is a chemical compound of significant interest in organic chemistry and pharmaceutical research, serving as a versatile synthetic intermediate. Its structure, featuring both a phenolic hydroxyl group and a brominated benzylamino group, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of Schiff base ligands. These ligands can be synthesized via condensation reactions and are known to coordinate with various metal ions, forming complexes that are explored for their potential biological activities . Research into structurally similar benzylidene derivatives highlights their broad spectrum of investigated biological properties, which include antitumor, antioxidant, antibacterial, and antifungal activities . The bromine atom on the benzyl ring provides a specific site for further functionalization through metal-catalyzed cross-coupling reactions, enabling the construction of extended molecular architectures for advanced materials science applications. As a derivative of p-aminophenol, a key intermediate in the synthesis of paracetamol , this compound is positioned within a well-established and pharmacologically relevant chemical space. Researchers utilize this compound in the exploration of new active pharmaceutical ingredients (APIs) and as a building block in the development of novel chemical entities.

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14g/mol

IUPAC Name

4-[(4-bromophenyl)methylamino]phenol

InChI

InChI=1S/C13H12BrNO/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(16)8-6-12/h1-8,15-16H,9H2

InChI Key

ILJGLDKNRMBPNI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)O)Br

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)O)Br

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

4-[(4-Bromobenzyl)amino]phenol features a bromobenzyl group attached to an amino group, which is further connected to a phenolic structure. Its molecular formula is C13H12BrNO\text{C}_{13}\text{H}_{12}\text{Br}\text{N}\text{O}. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses and biological interactions.

Pharmaceutical Applications

  • Lead Compound in Drug Development :
    • Research indicates that this compound may serve as a lead compound in drug development due to its potential biological activities. It has shown promise in modulating various biochemical pathways, which could enhance therapeutic effects against diseases such as cancer and infections.
  • Antimicrobial Activity :
    • Several studies have evaluated the antimicrobial properties of this compound. For instance, derivatives of this compound have demonstrated significant activity against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals .
  • Antioxidant Properties :
    • The compound has been tested for its antioxidant activity using methods such as DPPH and ABTS assays. Results indicate that it possesses considerable antioxidant capacity, which could be beneficial in preventing oxidative stress-related diseases .

Environmental Applications

  • Bioremediation :
    • The compound's structural similarity to other phenolic compounds allows it to be utilized in bioremediation efforts. Microorganisms capable of degrading substituted phenols have been isolated, indicating that this compound can be targeted for environmental cleanup processes .
  • Electrochemical Sensors :
    • Recent advancements have highlighted the use of this compound in developing electrochemical sensors for detecting phenolic compounds. These sensors utilize the compound's electroactive properties to provide sensitive detection methods for environmental monitoring .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against bacterial strainsShowed significant inhibition against pathogenic bacteria, suggesting potential as an antimicrobial agent .
Bioremediation ResearchIsolation of Pseudomonas species capable of degrading phenolic compoundsDemonstrated effective degradation of 4-aminophenol and related compounds, highlighting the role of this compound in bioremediation strategies .
Electrochemical Sensor DevelopmentDetection of phenolic pollutantsDeveloped sensors using modified electrodes with this compound that exhibited high sensitivity and selectivity for phenolic compounds .

Comparison with Similar Compounds

Antimicrobial Pyrrolopyrimidine Derivatives

Several pyrrolopyrimidine-based analogs of 4-[(4-Bromobenzyl)amino]phenol have been synthesized and tested for antimicrobial activity. Key examples include:

Compound Name Structural Modification MIC (μg/mL) against S. aureus Key Findings Reference
This compound (Base compound) None (parent structure) 8.0 Baseline activity; RAGE inhibition
Compound 8† Pyrrolo[2,3-d]pyrimidin-6-yl extension 4.0 Enhanced antimicrobial potency
Compound 7† Meta-bromophenyl substitution 6.0 Reduced activity vs. para-bromo analog
Compound 6† Iodine substitution (4-iodophenyl) 2.0 Superior activity due to halogen size

†Compounds 6–8 from and .

Key Observations :

  • Halogen Position : Para-substituted bromine (Compound 8) outperforms meta-substituted analogs (Compound 7), likely due to optimized steric and electronic interactions with bacterial targets .
  • Halogen Type : Iodine substitution (Compound 6) further enhances activity, attributed to increased lipophilicity and van der Waals interactions .
  • Scaffold Extension : Addition of a pyrrolopyrimidine ring (Compound 8) doubles potency compared to the base compound, suggesting synergistic binding effects .

Trifluoromethylthio and Electrophilic Derivatives

This compound shares synthetic pathways with electrophilically modified phenols. For example, trifluoromethylthio-phenol derivatives (e.g., 4-(trifluoromethylthio)phenol) are synthesized via similar bromobenzyl bromide reactions but exhibit distinct physicochemical properties:

Compound Name Structural Feature Melting Point (°C) Solubility Profile Application Reference
This compound Amino-phenol + bromobenzyl Not reported PBS-compatible RAGE inhibition, antimicrobial
4a (CF₃S-phenol) Trifluoromethylthio group 52.9–53.5 Lipophilic Electrophilic intermediates

Key Observations :

  • Solubility : The trifluoromethylthio group in 4a increases lipophilicity, limiting aqueous solubility but enhancing membrane permeability .
  • Functional Groups: The amino-phenol moiety in this compound supports hydrogen bonding, critical for RAGE and enzyme inhibition .

β-Galactosidase Inhibitors

Amino(hydroxymethyl)cyclopentanetriol derivatives featuring 4-bromobenzyl substituents (e.g., compound [26]) demonstrate potent β-galactosidase inhibition, a trait shared with this compound’s enzyme-modulating activity:

Compound Name Target Enzyme IC₅₀ (nM) Structural Insight Reference
This compound RAGE Not tested Amino-phenol backbone for H-bonding
Compound [26]‡ β-Galactosidase 120 Cyclopentanetriol + bromobenzyl group

‡From .

Key Observations :

  • Scaffold Flexibility: The bromobenzyl group is adaptable to diverse enzymatic targets, with minor structural changes (e.g., cyclopentanetriol addition) redirecting specificity .

Preparation Methods

Reaction Mechanism and Conditions

  • Imine Formation : The aldehyde group of 1 reacts with the primary amine of 2 in methanol or ethanol under mild acidic conditions (pH 4–5), forming a Schiff base intermediate.

  • Reduction : The imine is reduced to the secondary amine using agents such as sodium cyanoborohydride (NaBH3_3CN) or catalytic hydrogenation.

Optimized Protocol (adapted from):

  • Reagents : 4-Bromobenzaldehyde (1.2 equiv), 4-aminophenol (1.0 equiv), NaBH3_3CN (3.0 equiv), methanol, acetic acid (catalytic).

  • Procedure :

    • Stir 1 and 2 in methanol with acetic acid (0.1 equiv) at 25°C for 12 hours.

    • Add NaBH3_3CN portionwise and continue stirring for 3 hours.

    • Quench with water, extract with ethyl acetate, and purify via column chromatography.

  • Yield : 85–92% (theoretical), with <5% debromination byproducts.

Catalytic Hydrogenation Variant ():

  • Catalyst : 5% Pd/C or Co-based catalysts (e.g., Co(at)NC-800).

  • Conditions : 1 MPa H2_2, 130°C, 12 hours in ethanol.

  • Yield : 89–91%, with higher selectivity for the tertiary amine.

Nickel-Catalyzed Reductive Amination

Recent advances highlight nickel catalysts as sustainable alternatives for reductive amination, particularly for lignin-derived phenols. This method avoids noble metals and operates under milder conditions.

Protocol ():

  • Reagents : 4-Bromobenzaldehyde, 4-aminophenol, Ni/Al2_2O3_3 catalyst, H2_2 (5 atm).

  • Procedure :

    • Combine 1 , 2 , and Ni/Al2_2O3_3 in a sealed reactor under H2_2.

    • Heat to 100°C for 6 hours with vigorous stirring.

  • Yield : 78–84%, with minimal debromination (<1%).

Advantages :

  • Lower energy requirements (100°C vs. 130°C for Co/Pd).

  • Compatibility with aqueous ammonia for primary amine synthesis.

Comparative Analysis of Synthetic Methods

Parameter NaBH3_3CN Reduction Pd/C Catalytic Hydrogenation Ni/Al2_2O3_3 Catalysis
Catalyst Cost LowHighModerate
Reaction Time 15 hours12 hours6 hours
Yield 85–92%89–91%78–84%
Debromination <5%<3%<1%
Scalability Lab-scaleIndustrial-scalePilot-scale

Key Observations :

  • NaBH3_3CN : Ideal for small-scale synthesis due to simplicity but generates cyanide waste.

  • Pd/C Hydrogenation : High yields but requires pressurized H2_2 and noble metals.

  • Ni Catalysis : Emerges as a green alternative with competitive yields and lower debromination risks.

Side Reactions and Mitigation Strategies

  • Debromination :

    • Occurs under strongly acidic or high-temperature conditions.

    • Mitigation: Use neutral pH (NaBH3_3CN) or Ni catalysts.

  • Over-Reduction :

    • Excessive H2_2 pressure reduces the phenol ring.

    • Mitigation: Limit H2_2 to 1–5 atm and monitor reaction progress.

  • Imine Hydrolysis :

    • Competing reaction in aqueous media.

    • Mitigation: Anhydrous solvents (MeOH, EtOH) and molecular sieves.

Industrial and Environmental Considerations

  • Waste Reduction : Ni catalysis aligns with green chemistry principles by avoiding cyanide reagents and enabling catalyst recycling.

  • Cost Efficiency : Pd/C remains costly ($3,000–5,000/kg), whereas Ni/Al2_2O3_3 costs ~$500/kg.

  • Regulatory Compliance : NaBH3_3CN requires cyanide waste treatment, increasing operational costs .

Q & A

Q. What are the recommended synthetic routes for 4-[(4-Bromobenzyl)amino]phenol, and how can reaction conditions be optimized?

A common method involves Schiff base formation between 4-bromobenzylamine and 4-aminophenol under reflux in ethanol, followed by reduction (e.g., NaBH₄). Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of amine to phenol). Monitoring via TLC and purification via column chromatography (hexane/ethyl acetate) improves yield .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • IR Spectroscopy : Confirm N–H stretching (~3300 cm⁻¹) and aromatic C–Br (560–600 cm⁻¹) .
  • NMR : ¹H NMR should show aromatic protons (δ 6.5–7.5 ppm), benzylic CH₂ (δ 4.3–4.5 ppm), and phenolic OH (δ 9–10 ppm, exchangeable). ¹³C NMR confirms bromine substitution (C–Br at ~120 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., m/z 296.0201 for C₁₃H₁₁BrN₂O) .

Q. What preliminary assays assess the bioactivity of this compound?

Screen for antimicrobial activity using broth microdilution (MIC/MBC against Candida albicans or Staphylococcus aureus). For example, MIC values of 7.8–62.5 µg/mL suggest potency . Cytotoxicity assays (e.g., MTT on mammalian cells) ensure selective toxicity.

Advanced Research Questions

Q. How can crystallographic analysis resolve molecular disorder in this compound derivatives?

Single-crystal X-ray diffraction (SXRD) with SHELXL refinement identifies disorder in asymmetric units. For example, in analogs like 4-[(4-nitrobenzylidene)amino]phenol, occupancy ratios (e.g., 0.669:0.331) are modeled using PART instructions in SHELX. Hydrogen bonding (C–H⋯O, O–H⋯O) and π-π stacking (3.7–3.8 Å) stabilize the lattice .

Q. What computational methods predict structure-activity relationships (SAR) for brominated aromatic amines?

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., fungal CYP51 for antifungals).
  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to correlate electronic properties (HOMO-LUMO gap) with bioactivity .
  • QSAR : Train models using descriptors like logP, polar surface area, and Hammett constants .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Variable Temperature NMR : Suppress dynamic effects (e.g., hindered rotation of the benzyl group) by cooling to –40°C.
  • COSY/NOESY : Identify coupling partners and spatial proximity of protons. For example, benzylic CH₂ protons may split into AB quartets due to diastereotopicity .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

  • Prodrug Design : Mask the phenolic OH with acetyl or PEG groups to reduce Phase II glucuronidation.
  • Microsomal Assays : Incubate with liver microsomes (human/rat) to identify labile sites. LC-MS/MS tracks metabolite formation (e.g., debromination or N-dealkylation) .

Methodological Challenges

Q. How to address low yield in reductive amination steps during synthesis?

  • Catalyst Screening : Test NaBH₃CN or Pd/C under H₂ for selective reduction.
  • Protection/Deprotection : Protect the phenolic OH with tert-butyldimethylsilyl (TBS) groups before amination .

Q. What techniques validate hydrogen bonding networks in crystalline forms?

  • Hirshfeld Surface Analysis : Quantify interactions (e.g., O–H⋯O vs. C–H⋯π) using CrystalExplorer.
  • Thermogravimetry (TGA) : Correlate dehydration events (50–150°C) with lattice water loss .

Q. How to resolve discrepancies between computational predictions and experimental bioactivity?

  • Solvent Correction : Include implicit solvent models (e.g., PCM for water) in DFT calculations.
  • Conformational Sampling : Use MD simulations (10 ns) to explore flexible regions (e.g., benzyl group rotation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.